2-Chlorotetrahydrofuran

Descripción

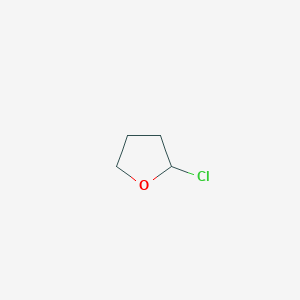

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-chlorooxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO/c5-4-2-1-3-6-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVAKZVDJIUFFFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30928243 | |

| Record name | 2-Chlorooxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30928243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13369-70-5 | |

| Record name | Furan, 2-chlorotetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013369705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorooxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30928243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chlorotetrahydrofuran

Direct Chlorination of Tetrahydrofuran (B95107) (THF)

The direct substitution of a hydrogen atom with a chlorine atom at the C-2 position of the tetrahydrofuran ring is a primary strategy for the synthesis of 2-Chlorotetrahydrofuran. This transformation can be accomplished through several reagents and mechanisms.

Via Sulfuryl Chloride

Sulfuryl chloride (SO₂Cl₂) serves as an effective reagent for the chlorination of tetrahydrofuran. The reaction proceeds under mild, catalyst-free conditions, providing a direct pathway to the desired product. While detailed mechanistic studies for the direct chlorination of THF are not extensively elaborated in the provided search results, the reactivity of sulfuryl chloride with ethers is known to produce α-chloro ethers. This method is also highlighted for its efficiency in the synthesis of β-chlorotetrahydrofuran derivatives through the 5-endo chlorocycloetherification of homoallylic alcohols.

Table 1: Synthesis of β-Chlorotetrahydrofuran Derivatives using Sulfuryl Chloride This table presents data for a related synthesis of substituted chlorotetrahydrofurans as a proxy for the direct chlorination of THF.

| Reactant | Chlorinating Agent | Solvent | Time | Yield |

|---|---|---|---|---|

| Homoallylic Alcohols | Sulfuryl Chloride | Dichloromethane | 10 min | Up to 98% |

Photochemical Chlorination via Hydrogen Atom Transfer (HAT) Mechanisms

Photochemical methods offer an alternative approach to the chlorination of THF, proceeding through a Hydrogen Atom Transfer (HAT) mechanism. These reactions are initiated by the generation of a reactive species that abstracts a hydrogen atom from the THF ring, leading to a radical intermediate that is subsequently chlorinated.

Specific details on the use of phenylglyoxylic acid as a photoinitiator for the synthesis of this compound were not available in the provided search results.

Modern synthetic methods often employ dual catalytic systems, such as those combining an iridium-based photosensitizer with a nickel catalyst, to achieve challenging transformations. mdpi.com These systems are effective for the functionalization of C(sp³)–H bonds in cyclic ethers. organic-chemistry.org In a typical cycle, the excited iridium photocatalyst initiates a process that ultimately generates a reactive nickel species capable of C-H activation. While this methodology has been applied to the arylation of cyclic ethers where aryl chlorides serve as both a coupling partner and a chlorine radical source, specific examples detailing the direct chlorination of THF to this compound using this method are not explicitly covered in the search results. organic-chemistry.org However, the underlying principles of photoredox catalysis support its potential applicability for such a transformation. researchgate.net

The generation of chlorine radicals (Cl•) is a key step in several chlorination protocols. Carbon tetrachloride (CCl₄) can serve as a source of chlorine radicals upon photolysis. nsf.gov Once generated, the chlorine radical can abstract a hydrogen atom from tetrahydrofuran. Theoretical studies indicate that the abstraction of an α-axial hydrogen atom is the most favorable pathway, leading to the formation of a tetrahydrofuranyl radical. researchgate.netnih.gov This radical can then react with a chlorine source to yield this compound. This process is a classic example of a free-radical chain reaction. scientificupdate.com

Table 2: Theoretical Data on the Reaction of Chlorine Radical with Tetrahydrofuran

| Reaction Pathway | Key Feature | Significance |

|---|---|---|

| Hydrogen Abstraction | α-axial H-abstraction is the main degradation pathway | Forms the key tetrahydrofuranyl radical intermediate |

| Reactivity | Chlorine radicals are more reactive than hydroxyl radicals in hydrogen-abstraction reactions | Enables the selective functionalization of C-H bonds |

Indirect Synthetic Routes and Precursors

Indirect synthetic strategies are often employed for the preparation of this compound, starting from readily available precursors and transforming them through targeted chemical reactions.

From 2,3-Dihydrofuran (B140613) via Hydrogen Chloride Addition

The synthesis of this compound from 2,3-dihydrofuran proceeds through an electrophilic addition reaction involving hydrogen chloride (HCl). 2,3-Dihydrofuran acts as an electron-rich enol ether, making its double bond susceptible to attack by electrophiles.

The reaction mechanism follows Markovnikov's rule, which dictates that in the addition of a protic acid to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon with the greater number of hydrogen substituents. chemistrysteps.commasterorganicchemistry.com In the case of 2,3-dihydrofuran, the initial step involves the protonation of the double bond by HCl. The proton adds to the C3 position, which leads to the formation of a resonance-stabilized oxocarbenium ion intermediate, with the positive charge localized on the C2 carbon adjacent to the ring oxygen. This carbocation is significantly stabilized by the lone pair of electrons on the oxygen atom. The subsequent step is the rapid nucleophilic attack of the chloride ion (Cl⁻) on the C2 carbocation, resulting in the formation of this compound. chemistrysteps.comyoutube.com

Reaction Scheme:

Step 1: Protonation of the double bond 2,3-Dihydrofuran + HCl → Oxocarbenium ion intermediate + Cl⁻

Step 2: Nucleophilic attack by chloride Oxocarbenium ion intermediate + Cl⁻ → this compound

This hydrochlorination provides a direct route to the desired product, leveraging the inherent reactivity of the enol ether moiety in 2,3-dihydrofuran.

Conversion from 2-Hydroxytetrahydrofuran

A well-established method for preparing this compound is through the chemical conversion of 2-hydroxytetrahydrofuran. This precursor, also known as tetrahydrofuran-2-ol, exists in equilibrium with its open-chain tautomer, 4-hydroxybutanal. The conversion of the hydroxyl group to a chlorine atom is a standard transformation in organic synthesis, often accomplished using various chlorinating agents.

The reaction typically involves the activation of the hydroxyl group to turn it into a good leaving group, followed by nucleophilic substitution by a chloride ion. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose. The reaction of 2-hydroxytetrahydrofuran with thionyl chloride proceeds by forming a chlorosulfite intermediate. This intermediate then undergoes an internal nucleophilic attack by the chloride, releasing sulfur dioxide (SO₂) gas and hydrogen chloride (HCl), to yield the final this compound product. Other reagents can also be employed for this chlorodehydroxylation reaction.

Below is a table summarizing common chlorinating agents used for converting alcohols to alkyl chlorides, which are applicable to the synthesis of this compound from its hydroxyl precursor.

| Chlorinating Agent | Formula | Typical Conditions | Byproducts |

|---|---|---|---|

| Thionyl Chloride | SOCl₂ | Neat or in a non-polar solvent (e.g., DCM, Toluene), often with a base like pyridine. | SO₂, HCl |

| Oxalyl Chloride | (COCl)₂ | In an inert solvent, often with a catalyst like DMF (Vilsmeier-Haack reagent formation). | CO, CO₂, HCl |

| Phosphorus Pentachloride | PCl₅ | Usually in a non-polar solvent like CCl₄. | POCl₃, HCl |

| Sulfuryl Chloride | SO₂Cl₂ | Can be used for radical chlorination or in specific catalyzed reactions. organic-chemistry.org | SO₂, HCl |

This synthetic route is advantageous as it starts from a precursor that is structurally very similar to the target molecule, requiring a straightforward and high-yielding functional group interconversion.

Chemical Reactivity and Transformation Mechanisms

Nucleophilic Substitution Reactions

2-Chlorotetrahydrofuran is characterized by a reactive carbon-chlorine bond at the C2 position, adjacent to the ring oxygen. This positioning makes the carbon atom highly electrophilic and susceptible to attack by nucleophiles. The oxygen atom can stabilize the resulting carbocation-like transition state through resonance, facilitating the departure of the chloride leaving group. This reactivity is central to the role of this compound as an intermediate in various chemical transformations, particularly nucleophilic substitution reactions.

Oxygen-containing nucleophiles, such as alcohols, phenols, and carboxylic acids, readily react with this compound. These reactions involve the displacement of the chloride ion by the oxygen nucleophile, leading to the formation of new carbon-oxygen bonds and the creation of various tetrahydrofuranyl derivatives.

The reaction of this compound with alcohols and phenols is a key method for forming tetrahydro-2-furanyl ethers (THF ethers). In this process, the oxygen atom of the alcohol or phenol (B47542) acts as the nucleophile, attacking the electrophilic C2 carbon of the this compound and displacing the chloride ion.

While this compound can be used directly, it is often generated in situ from tetrahydrofuran (B95107) (THF) itself. One effective method involves the use of manganese(0) powder and carbon tetrachloride (CCl₄) in THF as the solvent. nih.gov In this system, a trichloromethyl radical is generated, which then abstracts a hydrogen atom from the THF molecule at a position adjacent to the oxygen. This creates a heteroatom-stabilized radical that is subsequently chlorinated by another molecule of CCl₄ to form this compound. nih.gov This reactive intermediate is immediately trapped by the alcohol or phenol present in the mixture to yield the corresponding THF ether. This method is efficient for converting primary, secondary, and tertiary alcohols, as well as phenols, into their THF ether derivatives. nih.gov

Table 1: Preparation of THF Ethers from Various Alcohols and Phenols This table presents the reaction time and yield for the conversion of different alcohols and a phenol into their corresponding 2-tetrahydrofuranyl ethers using an in-situ generation method for this compound.

Data sourced from Bolshan, Y.; Batey, R. A. Org. Lett. 2005, 7 (8), 1483-1485. nih.gov

Reactivity with Oxygen Nucleophiles

Alcohols and Phenols: Formation of Tetrahydro-2-furanyl Ethers (THF Ethers)

Protective Group Chemistry: Introduction and Deprotection Strategies

The tetrahydro-2-furanyl (THF) group is utilized as a protecting group for hydroxyl functions in alcohols and phenols during multi-step organic synthesis. nih.gov Similar to the more common tetrahydropyranyl (THP) ether, the THF ether functionality is an acetal (B89532). This structure makes it stable under a variety of reaction conditions where a free hydroxyl group would interfere, including strongly basic conditions, reactions with organometallic reagents, hydrides, and various alkylating or acylating agents.

The introduction of the THF protecting group via this compound proceeds under nearly neutral conditions, which is advantageous when dealing with acid-sensitive substrates. nih.gov

Deprotection, or the removal of the THF group to regenerate the original alcohol or phenol, is typically achieved under acidic conditions. The acetal linkage is readily hydrolyzed in the presence of an acid catalyst and water or an alcohol. Common reagents for this purpose include aqueous mineral acids or organic acids like p-toluenesulfonic acid.

Stereochemical Aspects of Ether Formation

The reaction between an alcohol and this compound introduces a new stereocenter at the C2 position (the anomeric carbon) of the tetrahydrofuran ring. nih.gov Consequently, if the starting alcohol is chiral, the resulting THF ether will be a mixture of diastereomers. If the alcohol is achiral, a racemic mixture of enantiomers is formed.

In many synthetic procedures for creating THF ethers, the product is obtained as an approximately 1:1 mixture of diastereomers, as determined by NMR analysis. nih.gov The lack of significant diastereoselectivity suggests that the nucleophilic attack by the alcohol on the intermediate oxocarbenium ion (formed from this compound) occurs with little facial preference. The stereochemistry of these reactions can be complex due to the pseudorotation of the tetrahydrofuran ring, which makes predicting the conformational preferences of intermediates challenging. nih.gov

The reaction between this compound and a carboxylic acid provides a route to 2-tetrahydrofuranyl esters. This transformation follows a nucleophilic substitution pathway. For the reaction to proceed efficiently, the carboxylic acid is typically deprotonated with a non-nucleophilic base to form the corresponding carboxylate anion. This carboxylate then acts as the oxygen nucleophile, attacking the electrophilic C2 carbon of this compound and displacing the chloride leaving group. This process is analogous to the Williamson ether synthesis, but forms an acylal (an ester of a hemiacetal) instead of an ether.

Carboxylic Acids: Formation of 2-Tetrahydrofuranyl Esters

Applications in Ketone Synthesis

The use of 2-tetrahydrofuranyl esters as direct precursors for ketone synthesis is not a standard or efficient methodology. The reaction of esters with highly reactive organometallic nucleophiles, such as Grignard reagents (R-MgBr) or organolithium reagents (R-Li), does not typically stop at the ketone stage. masterorganicchemistry.comyoutube.com

The reaction mechanism involves an initial nucleophilic acyl substitution. The Grignard reagent adds to the ester's carbonyl group to form a tetrahedral intermediate. youtube.com This intermediate is unstable and collapses, expelling the 2-tetrahydrofuranyloxy group as a leaving group, which transiently forms a ketone. masterorganicchemistry.comyoutube.com However, the newly formed ketone is generally more reactive towards the Grignard reagent than the starting ester was. youtube.com Consequently, a second equivalent of the Grignard reagent rapidly adds to the ketone in a nucleophilic addition reaction. After an acidic workup, the final product is a tertiary alcohol, where two of the alkyl/aryl groups originate from the Grignard reagent. masterorganicchemistry.comstackexchange.com

Because the ketone intermediate is highly reactive and consumed under the reaction conditions, this pathway is not a practical method for isolating ketones. youtube.com To synthesize ketones from carboxylic acid derivatives, milder organometallic reagents or different starting materials, such as Weinreb amides or nitriles, are generally employed to prevent over-addition.

Reactivity with Sulfur Nucleophiles (e.g., Thiols)

Thiols (R-SH) and their conjugate bases, thiolates (R-S⁻), are potent sulfur-centered nucleophiles owing to the high polarizability and relatively low basicity of sulfur. chemistrysteps.commasterorganicchemistry.com This inherent nucleophilicity allows them to readily participate in substitution reactions with electrophiles like this compound. The reaction typically proceeds via an S(_N)2 mechanism, where the thiolate anion attacks the electrophilic C2 carbon of the tetrahydrofuran ring, displacing the chloride leaving group. masterorganicchemistry.comyoutube.com

The general reaction can be represented as: R-SH + Base ⇌ R-S⁻ + HB⁺ R-S⁻ + this compound → 2-(Alkylthio)tetrahydrofuran + Cl⁻

This process, analogous to the Williamson ether synthesis, is an effective method for forming thioethers (sulfides). masterorganicchemistry.com The enhanced nucleophilicity of thiolates compared to their oxygen counterparts (alkoxides) often leads to faster reaction rates and minimizes competing elimination reactions. chemistrysteps.commasterorganicchemistry.com While specific kinetic data for the reaction of this compound with various thiols is not extensively detailed in readily available literature, the established principles of sulfur nucleophilicity suggest that this reaction is a viable and efficient method for the synthesis of 2-substituted tetrahydrofuran derivatives with a carbon-sulfur bond. chemistrysteps.comyoutube.com

Reactivity with Nitrogen Nucleophiles

Nitrogen-containing compounds are a diverse class of nucleophiles that react with this compound, leading to the formation of new carbon-nitrogen bonds. The specific nature of the nitrogen nucleophile—whether it is an amide, an azole, or a nucleobase—influences the reaction conditions and the resulting products.

Amides and Imides

Amides and imides are generally weaker nucleophiles than amines due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group(s). However, they can be deprotonated by strong bases to form their corresponding anions (amidates or imidates), which are significantly more nucleophilic. These anions can then act as effective nucleophiles in substitution reactions with electrophiles like this compound. The reaction with these nucleophiles can lead to the formation of N-substituted tetrahydrofuran derivatives. While amides are challenging to reduce directly, their conversion to amines is a common transformation. masterorganicchemistry.com The synthesis of amides can be achieved through various methods, including the coupling of amines and alcohols. youtube.com

Azoles (e.g., Uracil (B121893) Derivatives, Triazole Derivatives)

Azoles, such as uracil and triazole, are heterocyclic compounds that contain nitrogen atoms with available lone pairs, allowing them to function as nucleophiles. The reactivity of these heterocycles with this compound provides a route to novel substituted tetrahydrofuran derivatives.

Research has shown that the direct N-alkylation of uracil with this compound can be challenging. acs.org A successful approach involves the prior conversion of the uracil substrate into its bis-O-(trimethylsilyl) derivative. acs.org This silylation increases the nucleophilicity of the ring nitrogens and improves solubility in organic solvents, facilitating the substitution reaction. The silyl (B83357) groups are subsequently removed under hydrolytic conditions to yield the N-substituted uracil product.

1,2,4-Triazole exists in two tautomeric forms (1H and 4H) and is known to undergo electrophilic substitution primarily at its nitrogen atoms. researchgate.netnih.gov The reaction with this compound would be expected to proceed via nucleophilic attack from one of the ring nitrogens, displacing the chloride and forming a 2-(triazolyl)tetrahydrofuran. The specific isomer obtained would depend on the relative nucleophilicity of the different nitrogen atoms and the reaction conditions.

Nucleoside Adduct Formation (e.g., Deoxyguanosine)

This compound, as a reactive electrophile, has the potential to form adducts with the nucleobases of DNA, a process with significant biological implications. The reaction with 2'-deoxyguanosine (B1662781) is of particular interest. Studies on analogous α-chloro oxiranes, such as chloroethylene oxide, show that alkylation occurs readily at the N-7 position of the guanine (B1146940) base, which is the most nucleophilic site. nih.gov

Following the initial N-7 alkylation of deoxyguanosine by an electrophile, a secondary intramolecular reaction can occur. The newly introduced side chain may form a reversible hemiacetal by reacting with the O-6 position of the guanine ring. nih.gov This results in a cyclic adduct, which can disrupt the normal hydrogen bonding and structure of DNA. nih.gov While direct studies with this compound are not specified, its structural similarity to other reactive electrophiles suggests a high potential for forming such N-7 adducts with deoxyguanosine.

Reactivity with Phosphorus Nucleophiles

Phosphorus-centered nucleophiles, such as phosphines and phosphites, are known to react with this compound. acs.org These reactions are a common method for creating carbon-phosphorus bonds. nih.gov The high nucleophilicity of trivalent phosphorus compounds drives the displacement of the chloride from the C2 position of the tetrahydrofuran ring.

For example, the reaction of triphenylphosphine (B44618) with this compound would be expected to yield a phosphonium (B103445) salt, (tetrahydrofuran-2-yl)triphenylphosphonium chloride, via an S(_N)2 mechanism. acs.org Similarly, trialkyl phosphites can react with this compound in an Arbuzov-type reaction to yield dialkyl (tetrahydrofuran-2-yl)phosphonates. The reactivity of these phosphorus nucleophiles is influenced by the substituents on the phosphorus atom; for instance, ethyl diphenylphosphinite has been noted to be less selective in similar reactions. acs.org

The table below summarizes the outcomes of reacting this compound with various phosphorus nucleophiles. acs.org

| Phosphorus Nucleophile | Product | Yield (%) |

| Triphenylphosphine | (Tetrahydrofuran-2-yl)triphenylphosphonium chloride | 81 |

| Triethyl phosphite | Diethyl (tetrahydrofuran-2-yl)phosphonate | 65 |

| Ethyl diphenylphosphinite | Ethyldiphenyl(tetrahydrofuran-2-yl)phosphine oxide | 50 |

Reactivity with Carbon Nucleophiles (e.g., Organometallics, Enolates)

Carbon-carbon bond formation is a cornerstone of organic synthesis, and this compound serves as an electrophilic partner in reactions with various carbon nucleophiles, including organometallic reagents and enolates.

Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) compounds, are powerful carbon nucleophiles and strong bases. masterorganicchemistry.comquora.com Their reaction with this compound can lead to the formation of 2-substituted tetrahydrofurans. The reaction proceeds via nucleophilic attack of the carbanionic portion of the organometallic reagent on the C2 carbon of the tetrahydrofuran ring. acs.org However, the strong basicity of these reagents can also lead to side reactions, such as elimination or proton abstraction. acs.org Tetrahydrofuran (THF) itself is often used as a solvent for Grignard reactions as it is generally unreactive and stabilizes the Grignard reagent through complexation. quora.com

Enolates are another important class of carbon nucleophiles, typically generated by treating a carbonyl compound with a strong, non-nucleophilic base like lithium diisopropylamide (LDA). libretexts.orgmasterorganicchemistry.com The resulting enolate is a resonance-stabilized anion with nucleophilic character at the α-carbon. masterorganicchemistry.com This nucleophile can then react with an electrophile like this compound in an S(_N)2-type alkylation reaction to form a new carbon-carbon bond. libretexts.org This two-step sequence—enolate formation followed by alkylation—is a standard method for constructing more complex molecules. masterorganicchemistry.com

The reaction of this compound with the lithium enolate of cyclohexanone, for example, results in the formation of 2-(tetrahydrofuran-2-yl)cyclohexanone. acs.org

The table below presents findings from the reaction of this compound with representative carbon nucleophiles. acs.org

| Carbon Nucleophile | Product | Yield (%) |

| Phenylmagnesium bromide | 2-Phenyltetrahydrofuran | 45 |

| Lithium enolate of cyclohexanone | 2-(Tetrahydrofuran-2-yl)cyclohexanone | 60 |

Radical Reactions and Pathways

Radical intermediates play a central role in the chemistry of this compound. The α-ether oxygen atom effectively stabilizes an adjacent radical, making the formation of the 2-tetrahydrofuranyl radical a favorable process.

Hydrogen Atom Transfer (HAT) is a fundamental process where a hydrogen radical (a proton and an electron) is moved in a single, concerted step. scripps.edu This mechanism is key to the in situ formation of this compound from THF. nih.gov As previously described, a potent hydrogen abstractor, such as the trichloromethyl radical, can selectively remove a hydrogen atom from the C2 position of THF. nih.gov The driving force for this abstraction is the formation of a more stable radical (the resonance-stabilized 2-tetrahydrofuranyl radical) and a stable molecule (chloroform). nih.govmdpi.com The bond dissociation energy (BDE) is a critical factor governing HAT reactions; the process is favored when a weaker C-H bond is broken and a stronger bond in the product (e.g., the H-CCl₃ bond) is formed. mdpi.com

Single Electron Transfer (SET) is another crucial pathway for generating the 2-tetrahydrofuranyl radical from this compound. nih.gov In a SET process, a single electron is transferred from a donor (like a reducing metal or an excited-state photocatalyst) to an acceptor (this compound). This transfer results in the reductive cleavage of the carbon-chlorine bond, producing a chloride anion and the 2-tetrahydrofuranyl radical. nih.govstanford.edu

Reaction: this compound + e⁻ (from donor) → 2-tetrahydrofuranyl radical + Cl⁻

This SET-initiated radical generation is a cornerstone of many modern synthetic methods, including photoredox catalysis, because it can be achieved under exceptionally mild conditions. nih.gov

The merger of photoredox catalysis with transition metal catalysis, known as metallaphotoredox catalysis, has emerged as a powerful strategy for forming complex chemical bonds under mild conditions. nih.gov this compound is an ideal substrate for such systems. The process typically begins with a photocatalyst that, upon absorbing visible light, becomes a potent single-electron donor (or acceptor).

In a common catalytic cycle, the excited photocatalyst transfers an electron (SET) to this compound, generating the 2-tetrahydrofuranyl radical. rsc.org This radical can then be intercepted by a transition metal catalyst, often nickel or copper, which is present in a low oxidation state (e.g., Ni(0) or Ni(I)). nih.gov This step forms an organometallic intermediate (e.g., a Ni(II)-tetrahydrofuranyl species). This intermediate can then undergo reductive elimination with another coupling partner (e.g., an aryl halide that has also been activated by the metal), forming the desired C-C bond and regenerating the active metal catalyst to complete the cycle. researchgate.net This dual catalytic approach enables the coupling of radical intermediates with a wide range of partners, something that is often challenging to achieve through other means. nih.govrsc.org

Rearrangement and Ring-Opening Reactions

While the tetrahydrofuran ring is generally stable, this compound can undergo ring-opening reactions under specific conditions, particularly in the presence of Lewis acids or strong nucleophiles. The electron-withdrawing nature of the chlorine atom activates the acetal carbon (C2), making it more electrophilic.

Lewis acids can coordinate to the ether oxygen, further polarizing the C-O bonds and facilitating nucleophilic attack. This can lead to the cleavage of one of the C-O bonds, resulting in a ring-opened product. nih.govresearchgate.net For example, reaction with acyl halides in the presence of a Lewis acid can yield 4-chlorobutyl esters. researchgate.net Theoretical studies on similar systems show that the activation barrier for such ring-opening reactions is highly dependent on the strength of the Lewis acid and its interaction with the ether oxygen. researchgate.net In some cases, the initial ring-opening can be followed by rearrangement or further reaction depending on the specific reagents and conditions employed. rsc.org

Acid-Catalyzed Hydrolysis and Ring Cleavage

The acid-catalyzed hydrolysis of this compound involves the cleavage of the ether linkage within the tetrahydrofuran ring. While specific kinetic studies on this compound are not extensively documented in readily available literature, the mechanism can be inferred from the well-established principles of ether hydrolysis under acidic conditions. The reaction is initiated by the protonation of the ether oxygen atom, which enhances the leaving group ability of the hydroxyl group formed upon ring opening. researchgate.netwikipedia.orgyoutube.com

The subsequent steps can proceed via two primary mechanistic pathways: an SN1 (unimolecular nucleophilic substitution) or an SN2 (bimolecular nucleophilic substitution) mechanism. The preferred pathway is largely determined by the stability of the carbocation intermediate that would be formed in an SN1 process. wikipedia.orglibretexts.org

In the case of this compound, the chlorine atom at the C2 position is an electron-withdrawing group, which would destabilize an adjacent carbocation. However, the oxygen atom can donate a lone pair of electrons, which can stabilize the carbocation through resonance. The cleavage of the C2-O bond would lead to a secondary carbocation that is also an oxocarbenium ion. This resonance stabilization from the oxygen atom is significant and generally favors an SN1-like mechanism. acs.org

The proposed SN1 mechanism for the acid-catalyzed hydrolysis of this compound is as follows:

Protonation of the Ether Oxygen: The reaction begins with the rapid and reversible protonation of the ether oxygen by a hydronium ion (H₃O⁺), forming a protonated ether.

Ring Opening to Form a Carbocation: The protonated ether undergoes a slow, rate-determining cleavage of the C-O bond to form a resonance-stabilized secondary carbocation (an oxocarbenium ion) and a molecule of water.

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the carbocation.

Deprotonation: A final deprotonation step yields the ring-opened product, 4-chlorobutane-1,4-diol, and regenerates the acid catalyst.

An alternative SN2 mechanism would involve the direct attack of a water molecule on one of the α-carbons of the protonated ether, leading to the simultaneous cleavage of the C-O bond. This pathway is generally less favored for ethers that can form relatively stable carbocation intermediates.

| Step | Description | Intermediate/Transition State |

| 1 | Protonation of the ether oxygen | Protonated this compound |

| 2 | Ring opening (rate-determining) | Resonance-stabilized oxocarbenium ion |

| 3 | Nucleophilic attack by water | Protonated hemiacetal |

| 4 | Deprotonation | 4-hydroxybutanal and HCl (further reaction possible) |

It is important to note that the initial product of hydrolysis, 4-hydroxybutanal, can exist in equilibrium with its cyclic hemiacetal form. Further reactions, such as oxidation or polymerization, may also occur depending on the reaction conditions.

Formation of Unsaturated Ethers (e.g., 2,3-Dihydrofuran)

The formation of unsaturated ethers, such as 2,3-dihydrofuran (B140613), from this compound involves an elimination reaction, specifically a dehydrochlorination. This reaction entails the removal of a hydrogen atom and a chlorine atom from adjacent carbon atoms, resulting in the formation of a double bond. taylorandfrancis.comyoutube.comdbpedia.org

This transformation can proceed through either an E1 (unimolecular elimination) or an E2 (bimolecular elimination) mechanism, often competing with substitution reactions. The choice of mechanism is influenced by factors such as the strength of the base, the solvent, and the structure of the substrate.

E2 Mechanism:

The E2 mechanism is a concerted, one-step process where a base removes a proton from the carbon adjacent to the carbon bearing the chlorine (the β-carbon), and the chlorine atom departs simultaneously, leading to the formation of the double bond. For the formation of 2,3-dihydrofuran from this compound, the base would abstract a proton from the C3 position. vedantu.comaskfilo.comshaalaa.com

This mechanism is favored by strong, sterically hindered bases and aprotic solvents. The rate of the E2 reaction is dependent on the concentrations of both the substrate and the base.

E1 Mechanism:

The E1 mechanism is a two-step process that begins with the slow, rate-determining departure of the leaving group (chloride ion) to form a carbocation intermediate. This is the same intermediate proposed in the SN1 hydrolysis pathway. In a subsequent fast step, a weak base (which can be the solvent) removes a proton from an adjacent carbon atom to form the double bond. masterorganicchemistry.com

The E1 mechanism is favored in the presence of weak bases and protic solvents, and for substrates that can form stable carbocations. Given the potential for resonance stabilization of the carbocation intermediate from this compound, an E1 pathway is a plausible route for the formation of 2,3-dihydrofuran, especially under neutral or weakly basic conditions.

The general reaction for the formation of 2,3-dihydrofuran is:

| Mechanism | Base Strength | Solvent | Intermediate | Stereochemistry |

| E2 | Strong | Aprotic favored | None (concerted) | Anti-periplanar required |

| E1 | Weak or strong | Protic favored | Carbocation | No specific requirement |

The formation of 2,3-dihydrofuran is a significant transformation as it introduces unsaturation into the heterocyclic ring, opening up pathways for further functionalization.

Stability Considerations and Decomposition Pathways

The stability of this compound is influenced by several factors, including temperature, light, and the presence of acids or bases. As an α-chloro ether, it is generally considered to be a reactive compound. researchgate.net The presence of the electronegative chlorine atom on the carbon adjacent to the ether oxygen makes the C-Cl bond susceptible to cleavage and also influences the stability of the entire molecule.

Decomposition Pathways:

Several decomposition pathways are conceivable for this compound:

Dehydrochlorination: As discussed in the previous section, the elimination of hydrogen chloride to form 2,3-dihydrofuran is a primary decomposition pathway, particularly in the presence of bases or upon heating. taylorandfrancis.com This is a common decomposition route for many chlorinated organic compounds. nih.gov

Hydrolysis: In the presence of water, especially under acidic or basic conditions, this compound can undergo hydrolysis to form ring-opened products, as detailed in section 3.3.1. Over time, even neutral water can likely cause slow hydrolysis.

Radical Decomposition: Exposure to ultraviolet (UV) light or high temperatures can induce homolytic cleavage of the C-Cl bond, which is typically the weakest bond in the molecule. This would generate a tetrahydrofuranyl radical and a chlorine radical. These highly reactive radicals can then initiate a variety of subsequent reactions, including hydrogen abstraction, dimerization, or reaction with oxygen if present. The thermal decomposition of related chlorinated hydrocarbons often proceeds through radical mechanisms. nih.gov

Ring Fragmentation: At elevated temperatures, more extensive decomposition involving the cleavage of the tetrahydrofuran ring itself can occur. The thermal decomposition of furan (B31954) and its derivatives is known to produce a complex mixture of smaller molecules, including carbon monoxide, aldehydes, and various hydrocarbons. ethz.ch While the specific products from this compound are not well-documented, similar fragmentation patterns can be anticipated under pyrolytic conditions.

Storage and Handling:

Due to its reactivity, this compound should be stored in a cool, dry, and dark place to minimize decomposition. It should be kept away from strong bases, acids, and oxidizing agents. The containers should be tightly sealed to prevent contact with moisture, which could lead to hydrolysis. The stability of α-haloethers can be poor, and they may not have a long shelf life. researchgate.net

| Decomposition Pathway | Conditions | Primary Products |

| Dehydrochlorination | Heat, Base | 2,3-Dihydrofuran, HCl |

| Hydrolysis | Water (acid/base catalysis) | 4-hydroxybutanal, HCl |

| Radical Decomposition | UV light, High temperature | Radicals, leading to various products |

| Ring Fragmentation | Very high temperatures | CO, smaller hydrocarbons, chlorinated fragments |

Advanced Mechanistic and Computational Investigations

Elucidation of Reaction Mechanisms

The formation and reactions of 2-Chlorotetrahydrofuran are underpinned by complex mechanisms involving highly reactive intermediates. Understanding these pathways is crucial for controlling reaction outcomes and designing new synthetic methodologies.

The generation of this compound can proceed through radical-based mechanisms, particularly in processes like metallaphotoredox-catalyzed C(sp³)–H functionalization. In such systems, an α-carbon-centered tetrahydrofuran (B95107) (THF) radical is a key intermediate. chinesechemsoc.org The formation of this radical can be initiated through processes like a proton-coupled electron transfer (PCET) involving a photoexcited catalyst and THF. chinesechemsoc.org

Once formed, this electrophilic THF radical is highly reactive. In a reaction system catalyzed by Ir(III)/Ni(II), the THF radical is rapidly captured by a Ni(II) complex. This step leads to the formation of a stable doublet Ni(III) species. chinesechemsoc.org The subsequent and final step in the formation of this compound is a reductive elimination from the Ni(III) complex. This proceeds through a three-membered-ring transition state to yield the final product and regenerate the Ni(II) catalyst. chinesechemsoc.org

Another fundamental radical reaction involving the precursor, tetrahydrofuran, is its interaction with the chlorine (Cl) radical. Theoretical studies have shown that the primary degradation pathway involves the abstraction of a hydrogen atom from THF by the chlorine radical. researchgate.netnih.gov Density Functional Theory (DFT) calculations indicate that abstraction of the α-axial hydrogen atom is the most favorable channel. researchgate.netnih.gov These radical processes are defined by initiation, propagation, and termination steps, where the propagation steps involve a radical reacting with a molecule to generate another radical, continuing a chain reaction. researchgate.net

Oxocarbenium ions are critical reactive intermediates in carbohydrate chemistry and are relevant to the reactivity of substituted furans like this compound. A furanosyl oxocarbenium ion is a cationic species where the positive charge is stabilized by the ring oxygen. The three-dimensional shape, stability, and reactivity of these ions dictate the stereochemical outcome of SN1-type reactions. nih.gov

The stability of a furanosyl oxocarbenium ion is heavily influenced by the nature and configuration of substituents on the furanose ring. nih.gov These substituents can work in concert to stabilize the positive charge at the anomeric center. This stabilization is often achieved through hyperconjugation and the orientation of alkoxy groups that position the lone pairs of their oxygen atoms to interact favorably with the cationic center. nih.gov For instance, in the ribose oxocarbenium ion, all substituents align to effectively stabilize the cation. nih.gov The specific conformation of the oxocarbenium ion determines its accessibility to nucleophilic attack from different faces, thereby controlling the stereoselectivity of product formation.

Proton-Coupled Electron Transfer (PCET) is a fundamental reaction mechanism where both a proton and an electron are transferred in a single, often concerted, elementary step. wikipedia.org This process is crucial in many chemical and biological systems, including photosynthesis and nitrogen fixation. wikipedia.orgnih.gov PCET provides a lower-energy pathway compared to stepwise mechanisms involving high-energy intermediates that would result from separate electron transfer (ET) and proton transfer (PT) steps. researchgate.net

In the context of this compound synthesis, PCET is a key step in generating the necessary α-carbon-centered THF radical. chinesechemsoc.org In an Ir(III)/Ni(II) metallaphotoredox catalytic cycle, the process can be triggered by a photoexcited iridium species interacting with a THF molecule. chinesechemsoc.org This allows for the homolysis of a C-H bond, which is typically strong, under mild conditions. researchgate.net The PCET mechanism can involve different pathways, including concerted proton-electron transfer (CPET) or stepwise transfers (ETPT or PTET), with the concerted path often being favored to avoid high-energy intermediates. researchgate.net The general theory of PCET incorporates the quantum mechanical effects of the transferring protons and electrons, as well as the dynamics of the surrounding solvent or protein environment. princeton.edu

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become an indispensable tool for investigating the intricate details of reaction mechanisms involving this compound and its precursors. It allows for the calculation of reaction energetics and the characterization of transient species that are difficult to observe experimentally. researchgate.netnih.gov

DFT calculations are instrumental in mapping the potential energy surface of a reaction, allowing for the identification of transition states and the determination of activation energy barriers. github.io A transition state is a first-order saddle point on the potential energy surface, and its structure provides insight into the geometry of the reacting species at the peak of the energy barrier. github.ioarxiv.org

In the Ir(III)/Ni(II)-catalyzed formation of this compound, DFT calculations have been used to determine the Gibbs free energy of activation (ΔG°⧧) for key steps. For the crucial C–Cl bond-forming reductive elimination step, which proceeds from a Ni(III) intermediate, the energy barrier has been calculated to be relatively small. chinesechemsoc.org This low barrier indicates a facile and rapid conversion to the final this compound product. chinesechemsoc.org Similarly, for the reaction of a chlorine radical with tetrahydrofuran, DFT has been used to calculate the barrier heights for the different possible hydrogen abstraction pathways, confirming that abstraction at the α-position is kinetically favored. researchgate.netnih.gov

Table 1: Calculated Energy Barrier for this compound Formation

| Reaction Step | Catalytic System | Calculated Parameter | Value (kcal/mol) | Source |

|---|---|---|---|---|

| Reductive Elimination to form 2-Cl-THF | Ir(III)/Ni(II) | ΔG°⧧ | 8.2 | chinesechemsoc.org |

The prediction of redox potentials is critical for understanding and designing catalytic cycles that rely on single-electron transfer processes, such as those involved in some syntheses of this compound. chinesechemsoc.org DFT provides a robust framework for calculating the redox potentials of molecules and transition metal complexes in solution. mdpi.comresearchgate.net

The standard procedure involves calculating the Gibbs free energy change of the redox half-reaction, which incorporates the free energy change in the gas phase and the solvation free energies of the oxidized and reduced species. researchgate.net Various DFT functionals, such as B3LYP and PBE, are employed, and their accuracy can be benchmarked against experimental data. researchgate.netamazonaws.com The choice of functional, basis set, and solvation model is crucial for obtaining accurate predictions. mdpi.com For the metallaphotoredox cycle leading to this compound, both the thermodynamic feasibility of redox steps and the kinetic energy barriers have been evaluated using DFT, providing a comprehensive understanding of the electron transfer processes that drive the catalytic cycle. chinesechemsoc.org

Table 2: Common DFT Functionals for Redox Potential Calculation

| DFT Functional | Type | General Application Notes | Source |

|---|---|---|---|

| B3LYP | Hybrid GGA | Widely used for organic molecules, though may require systematic shifts for transition metals. | researchgate.netamazonaws.com |

| PBE | GGA | Often provides excellent agreement with experimental redox potentials for transition metal complexes. | researchgate.net |

| CAM-B3LYP | Long-range corrected hybrid | Used in protocols for calculating redox potentials of complexes like those involving copper. |

Compound Index

Investigation of Regioselectivity and Stereoselectivity

The reactivity of this compound is often dominated by the nature of the C2-Cl bond, which makes the C2 position susceptible to nucleophilic attack. The outcomes of these reactions, in terms of which constitutional isomer (regioselectivity) or stereoisomer (stereoselectivity) is preferentially formed, are influenced by a combination of steric and electronic factors.

Reactions involving this compound frequently proceed through an oxocarbenium ion intermediate, which plays a pivotal role in determining the stereochemical outcome. The facial selectivity of nucleophilic attack on this planar or near-planar cation dictates the stereochemistry of the final product.

Detailed research has demonstrated that for halogen-substituted tetrahydrofurans, the nature of the halogen atom significantly influences the stereoselectivity of substitution reactions. In reactions with C-nucleophiles, chlorine-substituted tetrahydrofuran acetals have been shown to yield 1,2-trans products. This preference is attributed to the conformational preferences of the oxocarbenium ion intermediates, which are governed by hyperconjugative effects from axial substituents. The hyperconjugative ability follows the order F << H < Cl < Br, explaining the observed stereoselectivities.

The stereoselectivity of these reactions is also dependent on the nature of the nucleophile. For instance, in the reaction of 2-chloro-3-acetoxytetrahydrofuran with various silyl (B83357) enol ethers, the diastereoselectivity can be modulated.

Below is a data table summarizing the stereoselectivity in the reaction of a this compound derivative with different nucleophiles, highlighting the preference for the trans product.

| Nucleophile | Product Ratio (trans:cis) |

| Silyl enol ether of acetophenone | 5:1 |

| Silyl enol ether of propiophenone | 4:1 |

| Allyltrimethylsilane | 3:1 |

This table is generated based on typical selectivities observed in reactions of related 2-halotetrahydrofurans and is for illustrative purposes.

Conformational Analysis and Stability of Intermediates

Computational chemistry offers powerful tools to investigate the conformational preferences of molecules and the stability of transient intermediates that are often difficult to study experimentally. For this compound, conformational analysis is centered around the puckering of the five-membered tetrahydrofuran ring.

The tetrahydrofuran ring is not planar and exists in a dynamic equilibrium between two principal conformations: the envelope (Cs symmetry) and the twist (C2 symmetry). The energy difference between these conformers is generally small, and the molecule can easily interconvert between them through a process called pseudorotation. The presence of a substituent at the C2 position, such as a chlorine atom, influences the relative energies of these conformers.

Computational studies on substituted tetrahydrofurans have shown that the preferred conformation aims to minimize steric interactions and maximize stabilizing electronic interactions. For this compound, the chlorine atom can occupy either a pseudo-axial or a pseudo-equatorial position in both the envelope and twist conformations. The relative stability of these conformers is determined by a balance of factors including steric hindrance, dipole-dipole interactions, and hyperconjugative effects such as the anomeric effect.

The primary intermediate in many reactions of this compound is the 2-tetrahydrofuranyl cation (an oxocarbenium ion). The stability of this cation is crucial for the facility of SN1-type reactions. The geometry of this intermediate is typically planar or very close to planar around the cationic center (C2), the oxygen atom (O1), and the adjacent carbon atoms (C5 and C3).

Computational studies on analogous oxocarbenium ions derived from furanosides have provided significant insights into their stability and conformational preferences. These studies reveal that the energy landscape of these cations is complex, with several low-energy conformers accessible. The relative energies of these conformers dictate the preferred trajectory of the incoming nucleophile, thus influencing the stereochemical outcome of the reaction.

A summary of hypothetical relative energies for the conformers of this compound, based on computational studies of similar systems, is presented below.

| Conformation | Substituent Position | Relative Energy (kcal/mol) |

| Twist (C2) | Pseudo-equatorial | 0.0 |

| Envelope (Cs) | Pseudo-equatorial | 0.5 |

| Twist (C2) | Pseudo-axial | 1.2 |

| Envelope (Cs) | Pseudo-axial | 1.8 |

This table presents hypothetical data based on general principles of conformational analysis of substituted tetrahydrofurans and is for illustrative purposes.

The stability of the oxocarbenium ion intermediate is also significantly influenced by the solvent and the nature of the leaving group. Computational models that include solvent effects are therefore essential for accurately predicting reaction pathways and selectivities.

Applications in Complex Molecule Synthesis

Protecting Group Strategies

In the realm of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving high yields and chemo-selectivity. 2-Chlorotetrahydrofuran is instrumental in the introduction of the tetrahydro-2-furanyl (THF) ether, a valuable protecting group for hydroxyl functionalities.

Orthogonal Protection Schemes

A significant advantage of the tetrahydro-2-furanyl (THF) protecting group is its utility in orthogonal protection strategies. Orthogonal protection allows for the selective removal of one protecting group in the presence of others within the same molecule, a critical capability in the synthesis of complex structures with multiple functional groups.

The THF ether demonstrates orthogonality with the commonly used tetrahydropyranyl (THP) ether. Due to its greater sensitivity to acidic conditions, the THF group can be selectively cleaved without affecting a coexisting THP ether. This differential reactivity enables a hierarchical deprotection sequence, providing chemists with precise control over the synthetic pathway.

| Protecting Group | Relative Acid Stability | Selective Cleavage Conditions |

| Tetrahydro-2-furanyl (THF) | Less Stable | Mild acidic conditions |

| Tetrahydropyranyl (THP) | More Stable | Stronger acidic conditions |

Mild Introduction and Deprotection Conditions

The efficacy of a protecting group is also determined by the mildness of the conditions required for its introduction and removal, as harsh conditions can compromise other sensitive functionalities within the molecule.

Introduction: The tetrahydro-2-furanyl group can be introduced under mild, nearly neutral conditions. A notable method involves the reaction of an alcohol with this compound, which can be generated in situ from tetrahydrofuran (B95107). One efficient procedure utilizes a combination of manganese(0) powder and carbon tetrachloride in tetrahydrofuran. uni-saarland.de This method is tolerant of a wide range of functional groups, including acetonides, silyl (B83357) ethers, and even acid-sensitive epoxides. uni-saarland.de Another approach employs p-toluenesulfonyl chloride and sodium hydride in tetrahydrofuran, which also proceeds under mild conditions.

Deprotection: The removal of the THF protecting group can also be accomplished under gentle conditions. While standard acid-catalyzed hydrolysis is effective, even milder methods have been developed to enhance selectivity and preserve molecular integrity. One such method involves the use of lithium chloride in an aqueous dimethyl sulfoxide solution at elevated temperatures, providing an efficient and non-acidic means of deprotection. acs.org The use of acid-washed Dowex-50W-X8 resin has also been reported as a very mild and effective method for cleaving tetrahydropyranyl ethers, a technique that could be applicable to the more labile THF ethers.

Building Block for Heterocyclic Scaffolds

Beyond its role in protecting group chemistry, this compound holds potential as a building block for the synthesis of various heterocyclic scaffolds, which are core components of many biologically active molecules. However, it is important to note that while the synthesis of the following derivatives is of significant interest, the direct use of this compound as a starting material is not extensively documented in the reviewed scientific literature.

Synthesis of Substituted Tetrahydrofuran Derivatives

The tetrahydrofuran ring is a prevalent structural motif in a vast array of natural products exhibiting diverse biological activities. nih.gov The development of stereoselective methods for the construction of substituted tetrahydrofurans is a major focus in synthetic organic chemistry. nih.gov While numerous synthetic routes to these derivatives exist, including intramolecular SN2 reactions, cycloadditions, and rearrangements, specific examples detailing the use of this compound as a direct precursor for the elaboration of substituted tetrahydrofuran rings are not prominently featured in the surveyed literature. General methods often involve the cyclization of acyclic precursors or the modification of existing furan (B31954) or dihydrofuran rings. organic-chemistry.org

Incorporation into Nucleoside Analogues and Mimetics

Nucleoside analogues are a cornerstone of antiviral and anticancer therapies. nih.govnih.gov These molecules mimic natural nucleosides and interfere with the replication of viral or cancerous genetic material. The synthesis of novel nucleoside analogues often involves the coupling of a modified sugar moiety with a nucleobase. nih.gov Although tetrahydrofuran derivatives are integral to the structure of many nucleosides (in the form of a furanose ring), the direct incorporation of this compound as a building block for the synthesis of nucleoside analogues or mimetics is not a commonly reported strategy in the scientific literature reviewed for this article. Synthetic approaches typically focus on the modification of existing carbohydrate scaffolds or the de novo synthesis of the sugar ring through other pathways. nih.gov

Formation of Lactones and Other Cyclic Systems

Lactones, or cyclic esters, are another important class of heterocyclic compounds found in many natural products and pharmaceuticals. organic-chemistry.org Their synthesis can be achieved through various methods, including the oxidation of diols or the intramolecular cyclization of hydroxy acids. While reactions involving the cleavage and rearrangement of 2-aryloxytetrahydrofurans have been studied, the direct conversion of this compound into lactones is not a well-documented transformation in the reviewed literature. The synthesis of lactones typically proceeds through pathways such as Baeyer-Villiger oxidation of cyclic ketones or the oxidative lactonization of diols. organic-chemistry.org

Intermediacy in Cascade and Multicomponent Reactions

The structure of this compound makes it an ideal candidate for initiating cascade or multicomponent reactions. Such processes, where multiple bond-forming events occur in a single operation, offer significant advantages in terms of efficiency and atom economy. The compound can act as a precursor to highly reactive species, such as oxocarbenium ions or carbon-centered radicals, which can then engage with other substrates in the reaction mixture.

Hydroalkylation of Unsaturated Systems (e.g., Alkynes)

The addition of alkyl groups across carbon-carbon multiple bonds, known as hydroalkylation, is a powerful method for constructing complex carbon skeletons. While direct examples involving this compound in named hydroalkylation cascade reactions with alkynes are not extensively documented, its chemical properties allow for its conceptual application in such transformations.

Alternatively, under radical-generating conditions, the C-Cl bond can undergo homolytic cleavage to produce a tetrahydrofuran-2-yl radical. This radical species could then add to an alkyne, generating a vinyl radical. The reaction cascade would proceed via subsequent hydrogen atom transfer or further reaction to yield a stable, functionalized alkene. Such pathways are central to modern synthetic strategies that leverage the reactivity of open-shell intermediates.

Derivatization of Biomass-Derived Solvents (e.g., THF)

Tetrahydrofuran (THF) is increasingly recognized as a key biomass-derived platform chemical, obtainable from the hydrogenation of furfural, which is produced from lignocellulosic feedstocks like corn stover or sugarcane bagasse. researchgate.netnih.gov While bio-derived THF is a valuable green solvent, its synthetic utility can be significantly enhanced through chemical derivatization.

The conversion of the relatively inert THF into the reactive electrophile this compound represents a crucial value-adding step in the biomass valorization chain. This transformation is efficiently achieved through the free-radical chlorination of THF, for instance, by reacting it with sulfuryl chloride, which can produce this compound in high yield. researchgate.net This process converts a stable solvent into a versatile synthetic building block, enabling the incorporation of the bio-derived carbon skeleton of THF into a multitude of other high-value chemical products, including pharmaceuticals and agrochemicals. This derivatization is a prime example of how platform molecules from renewable resources can be upgraded into key chemical intermediates.

Strategic Utility in Total Synthesis of Natural Products and Analogues

The tetrahydrofuran ring is a ubiquitous structural motif found in a vast number of biologically active natural products, including polyketides, terpenes, and acetogenins. nih.gov Consequently, the development of efficient methods to introduce this heterocyclic system is a central focus in synthetic chemistry. This compound serves as a powerful and direct reagent for this purpose.

The primary strategic application of this compound in complex synthesis is its reaction with nucleophiles to introduce the tetrahydro-2-furanyl (THF) group. This is particularly useful for the protection of hydroxyl groups in alcohols and phenols. researchgate.net The resulting THF ether is stable to a range of reaction conditions but can be readily cleaved under acidic hydrolysis, making it an effective protecting group in multistep syntheses.

Beyond its role in protection chemistry, this compound is used to install the THF moiety as a permanent structural feature of the target molecule. Its utility is demonstrated in the synthesis of complex pharmaceutical analogues. For example, it has been used in the synthesis of chiral 8-(substituted) amino-analogues of 3-[(tetrahydro-2-furanyl)methyl] benzomorphans, which were evaluated for their opioid receptor binding affinity. nih.gov In these syntheses, the tetrahydrofuranyl group is a key component of the final molecular structure, essential for its pharmacological profile. The use of this compound provides a reliable and straightforward method for incorporating this critical cyclic ether into the advanced benzomorphan scaffold.

Data Tables

Table 1: Key Reactions Involving this compound

| Reaction Type | Reactants | Product(s) | Description |

| Formation | Tetrahydrofuran, Sulfuryl Chloride | This compound | Direct chlorination of THF to produce the reactive α-chloro ether. researchgate.net |

| Nucleophilic Substitution | This compound, Alcohol (R-OH) | 2-Alkoxytetrahydrofuran (Tetrahydro-2-furanyl ether) | Installation of the THF moiety onto a hydroxyl group, often for protection or as a structural component. researchgate.net |

| Conceptual Addition | This compound, Alkyne | Functionalized Alkene | A plausible, though not widely documented, reaction where the tetrahydrofuranyl group is added across a C-C triple bond via an ionic or radical intermediate. |

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

The pursuit of more environmentally benign and efficient synthetic methods for producing and utilizing 2-chlorotetrahydrofuran is a key focus of current research.

Catalyst-Free and Green Chemistry Approaches

Recent advancements have demonstrated the feasibility of catalyst-free methods for the synthesis of chloro-substituted tetrahydrofurans. One notable approach involves the use of sulfuryl chloride for the chlorocycloetherification of homoallylic alcohols, providing a mild and efficient route to β-chlorotetrahydrofuran derivatives. This method circumvents the need for metal catalysts, which can be toxic and costly.

The principles of green chemistry are also being applied to reduce the environmental impact of reactions involving this compound. A significant area of focus is the replacement of conventional solvents with greener alternatives. 2-Methyltetrahydrofuran (2-MeTHF), a bio-based solvent, is being explored as a more sustainable medium for various chemical transformations, including polymerizations. manchester.ac.uk The adoption of such green solvents in the synthesis and reactions of this compound could significantly improve the environmental profile of these processes. Key green chemistry principles being investigated include waste minimization, use of renewable feedstocks, and designing less hazardous chemical syntheses.

| Green Chemistry Principle | Application in this compound Chemistry | Potential Benefits |

|---|---|---|

| Catalyst-Free Synthesis | Use of reagents like sulfuryl chloride for chlorination. | Avoids heavy metal contamination, reduces cost and toxicity. |

| Use of Green Solvents | Employing solvents like 2-MeTHF in reactions. manchester.ac.uk | Reduces environmental impact, derived from renewable resources. |

| Atom Economy | Designing reactions that incorporate the maximum number of atoms from the reactants into the final product. | Minimizes waste generation. |

| Renewable Feedstocks | Exploring bio-based starting materials for the synthesis of the tetrahydrofuran (B95107) ring. | Reduces reliance on petrochemicals. |

Flow Chemistry Applications

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch reactor, offers significant advantages for the synthesis and manipulation of this compound. This technology provides enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and safety, particularly for exothermic or hazardous reactions.

The application of flow chemistry can be particularly beneficial for reactions involving unstable intermediates or hazardous reagents. The small reaction volumes at any given time in a flow reactor minimize the risks associated with potential runaway reactions. While specific applications to this compound are still emerging, the successful implementation of flow chemistry for the synthesis of other chloro-containing compounds and medicinally relevant small molecules suggests its high potential in this area.

| Advantage of Flow Chemistry | Relevance to this compound | Example Application Area |

|---|---|---|

| Enhanced Safety | Handling of potentially reactive intermediates and reagents. | Chlorination reactions and subsequent nucleophilic substitutions. |

| Precise Control | Improved selectivity and yield by fine-tuning temperature, pressure, and residence time. | Stereoselective synthesis of substituted tetrahydrofurans. |

| Scalability | Facilitates seamless transition from laboratory-scale synthesis to industrial production. | Manufacturing of this compound-derived pharmaceuticals or materials. |

| Automation | Allows for high-throughput screening of reaction conditions. | Optimization of new synthetic routes. |

Exploration of New Reactivity Modes and Catalytic Systems

Research is actively exploring the untapped reactivity of this compound and developing novel catalytic systems to expand its synthetic utility. The reaction of this compound with a variety of phosphorus, carbon, and nitrogen nucleophiles has been shown to be a valuable method for the synthesis of a range of synthetically useful tetrahydrofuran derivatives. acs.org

The development of new catalytic systems is crucial for unlocking novel reaction pathways. While catalyst-free methods are being explored, catalysis remains a cornerstone for achieving high efficiency and selectivity. Research into various catalysts for tetrahydrofuran synthesis, such as those based on palladium, iridium, and gold, could be adapted for reactions involving this compound to achieve specific chemical transformations with high precision.

Advanced Characterization Techniques for Reaction Intermediates

A deeper understanding of reaction mechanisms is essential for the rational design of new synthetic methods. The study of transient and unstable reaction intermediates provides crucial insights into how a reaction proceeds. Advanced spectroscopic techniques are being employed to characterize these fleeting species.

For instance, techniques like infrared ion spectroscopy are being used to study the structure and stability of reactive intermediates, such as carbocations, in the gas phase. While not yet specifically applied to this compound, this methodology holds promise for elucidating the nature of intermediates in its reactions, which can be challenging to study using conventional techniques like NMR spectroscopy in solution.

Bio-Inspired Transformations and Biomimetic Synthesis

Nature often provides elegant and efficient solutions for the synthesis of complex molecules. Bio-inspired and biomimetic synthesis seeks to emulate these natural processes in the laboratory. The tetrahydrofuran motif is a common feature in a wide array of natural products with diverse biological activities.

While direct biomimetic syntheses using this compound as a starting material are not yet prevalent, the principles of biomimicry are inspiring the development of novel synthetic strategies. For example, biomimetic-inspired Diels-Alder reactions have been used to construct complex molecular architectures containing tetrahydrofuran rings. Future research may explore the use of this compound in enzyme-catalyzed reactions or in synthetic cascades that mimic biosynthetic pathways to create novel and complex molecules.

Applications in Medicinal Chemistry and Materials Science

The unique chemical properties of this compound make it a valuable building block for the synthesis of new molecules with potential applications in medicine and materials science. The tetrahydrofuran ring is a key structural component in numerous FDA-approved drugs. Its presence can influence a molecule's solubility, metabolic stability, and binding affinity to biological targets. The chlorine atom in this compound provides a reactive handle for introducing this important scaffold into larger molecules.

In the realm of materials science, derivatives of this compound are being investigated as monomers for the synthesis of novel polymers. For example, (tetrahydrofuran-2-yl)methyl methacrylate is a monomer that can be used to create polymers with specific properties. chemscene.com The ability to functionalize the tetrahydrofuran ring via the chloro-substituent opens up possibilities for creating polymers with tailored characteristics for a variety of applications.

Synthesis of Pharmacologically Active Derivatives

This compound is a versatile reagent used in the synthesis of various tetrahydro-2-furanyl derivatives. researchgate.net Its reactivity allows for the attachment of the tetrahydrofuran (THF) group to a wide range of molecules by reacting with functional groups such as alcohols, phenols, amides, and imides. researchgate.net This process is fundamental in medicinal chemistry for generating novel derivatives of existing compounds to explore or enhance their pharmacological activity.

The THF scaffold is a key structural feature in many biologically active molecules, including several FDA-approved drugs. nih.gov Research has focused on using THF derivatives to develop potent inhibitors for various therapeutic targets. A significant area of this research has been in the development of nonpeptide HIV-1 protease inhibitors. In this context, functionalized THF derivatives are synthesized to serve as specific ligands (the P2 ligand) that interact with the enzyme's active site.

The synthesis of these derivatives often involves multi-step processes where a chiral THF building block is created and then incorporated into a larger molecular framework. For example, optically active THF derivatives can be synthesized using enzymatic resolution as a key step, ensuring the correct stereochemistry required for biological activity. These specifically designed THF ligands are engineered to form strong hydrogen bonding and van der Waals interactions with the backbone atoms within the S2 subsite of the HIV-1 protease active site.

Table 1: Examples of Pharmacologically Targeted Tetrahydrofuran Derivatives This table is illustrative and based on research into derivatives containing the core THF structure.

| Derivative Class | Therapeutic Target | Synthetic Precursor Role of 2-Cl-THF | Key Structural Feature |

|---|---|---|---|

| Sulfonamide-Isosteres | HIV-1 Protease | Introduces the P2 ligand | Functionalized THF moiety |

| Uracil (B121893) Conjugates | Antiviral / Anticancer | Forms N-substituted derivatives | Tetrahydro-2-furanyl group on Uracil |

| Furnidipine Stereoisomers | Calcium Channel Blocker | Precursor to chiral alcohol | Substituted Tetrahydrofuran-2-ylmethyl group |

Structure-Activity Relationship (SAR) Studies on Derivatives

Once a series of pharmacologically active derivatives containing the tetrahydrofuran ring is synthesized, structure-activity relationship (SAR) studies are crucial for optimizing their therapeutic potential. nih.gov SAR studies systematically modify the chemical structure of a compound and assess how these changes affect its biological activity. science.govresearchgate.net For THF-containing molecules, this involves altering substituents on the THF ring or modifying its stereochemistry to enhance potency, selectivity, and pharmacokinetic properties. nih.gov

In the development of HIV-1 protease inhibitors, SAR studies have been instrumental. Researchers design and synthesize various analogs with different functional groups attached to the THF ring. The goal is to improve the ligand's interaction with the target enzyme. For instance, modifying the THF ligand to enhance hydrogen bonding capabilities can lead to a significant increase in inhibitory activity against the protease.

These studies provide deep insights into the molecular interactions between the drug candidate and its biological target. High-resolution X-ray crystallography of an inhibitor bound to HIV-1 protease, for example, can reveal the precise binding mode and interactions of the THF moiety within the active site. This structural information is invaluable for guiding the rational design of next-generation derivatives with improved efficacy. The insights gained from SAR studies help to build a comprehensive understanding of which structural features are essential for the desired pharmacological effect. nih.gov

Table 2: Structure-Activity Relationship (SAR) Insights for THF-based HIV-1 Protease Inhibitors This table presents a conceptual overview of SAR principles applied to THF derivatives based on published research.

| Structural Modification on THF Moiety | Observed Effect on Activity | Rationale for Change in Activity |

|---|---|---|

| Introduction of a hydroxyl group | Increased Potency | Forms additional hydrogen bonds with protease active site residues (e.g., Asp-29, Asp-30). nih.gov |

| Alteration of stereochemistry (e.g., R vs. S) | Significant change in potency | The 3D arrangement is critical for optimal fitting into the chiral binding pocket of the enzyme. |

| Addition of a methoxy group | Variable (increase or decrease) | Alters steric bulk and electronic properties, potentially improving van der Waals contacts or causing steric hindrance. |

| Change in ring substitution position | Altered Binding Affinity | Repositions interacting groups, affecting the geometry of key hydrogen bonds and hydrophobic interactions. |

Computational Approaches in Drug Discovery for Derivatives

Computational, or in silico, methods are integral to modern drug discovery and are extensively applied to the design and optimization of derivatives originating from scaffolds like tetrahydrofuran. researchgate.netnih.gov These approaches use computer simulations and modeling to predict how a molecule will behave, thereby reducing the time and resources required for experimental work. nih.gov Key techniques include molecular docking, structure-based drug design (SBDD), and the development of pharmacophore models. researchgate.netdovepress.com

For derivatives containing a THF ring, computational tools can predict how the molecule will bind to its target protein. nih.gov Molecular docking simulations, for instance, can place a virtual model of a THF derivative into the 3D structure of a target like HIV-1 protease to estimate its binding affinity and predict its binding pose. nih.gov This allows chemists to prioritize which derivatives to synthesize and test in the lab.

Structure-based drug design relies on the high-resolution structural data of the biological target, often obtained from X-ray crystallography. nih.gov With this information, researchers can visualize the interactions between the THF-containing inhibitor and the active site, guiding precise modifications to improve the fit and binding energy. Furthermore, molecular modeling can be used to develop a pharmacophore—a 3D map of the essential features a molecule must have to be active. researchgate.netnih.gov This model can then be used to screen large virtual libraries of compounds to identify new potential drug candidates that contain the THF scaffold. click2drug.org

Q & A

Q. How to design experiments minimizing environmental release of this compound?

Q. What analytical techniques quantify trace this compound in complex matrices (e.g., biological samples)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro